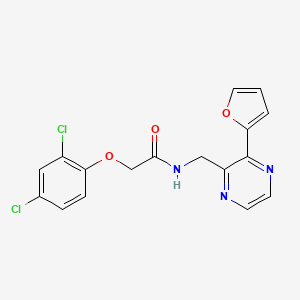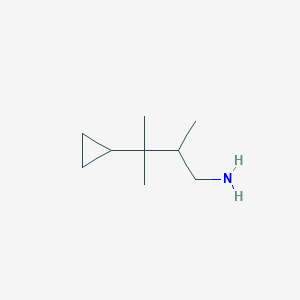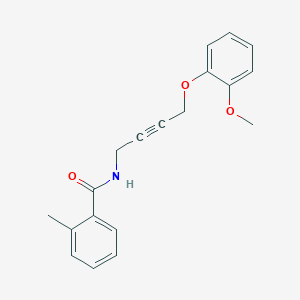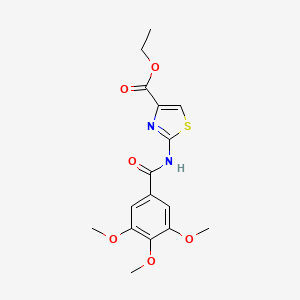
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, also known as DPMA, is a synthetic compound that has been widely used in scientific research. DPMA is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been used in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to inhibit the activity of the protein phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, to reduce inflammation, and to protect against neurodegeneration. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in various scientific research applications. However, 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It may also have off-target effects that need to be carefully considered.
Future Directions
There are several future directions for the use of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide in scientific research. One potential application is in the treatment of cancer. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of neurodegenerative diseases. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to protect against neurodegeneration, and further research is needed to determine its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide and its potential off-target effects.
Synthesis Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves several steps, including the preparation of 2,4-dichlorophenoxyacetic acid, 3-(furan-2-yl)pyrazin-2-amine, and N-(2-chloroacetyl)-N-methylglycine methyl ester. These compounds are then reacted together to obtain 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been described in detail in several research articles.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-11-3-4-14(12(19)8-11)25-10-16(23)22-9-13-17(21-6-5-20-13)15-2-1-7-24-15/h1-8H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBFSRBYKZADHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2782600.png)


![1-(2,5-Dichlorophenyl)-2-oxo-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2782604.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2782607.png)



![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)


![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![1-(2-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782622.png)